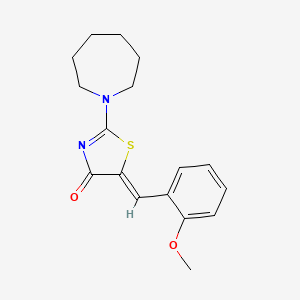

![molecular formula C20H29N3O5S B5525384 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine" is a chemical compound with potential pharmacological activities. Its specific attributes and applications can be understood by analyzing its synthesis process, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine" often involves complex chemical reactions. For instance, related compounds such as N,N-dialkylated benzamidines and oxo-piperazinylmethyl-benzamidines have been synthesized as potent factor Xa inhibitors (Jia et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds shows that slight variations in the molecular conformation can lead to different intermolecular interactions, as seen in studies of closely related benzodioxol-methyl-piperazines (Mahesha et al., 2019). Density Functional Theory (DFT) is often used to study the optimized structures of these molecules (Xiao et al., 2022).

Chemical Reactions and Properties

These compounds often participate in nucleophilic substitution reactions, as observed in the synthesis of various piperazine derivatives (Mallesha & Mohana, 2011). The introduction of various substituents can significantly alter their chemical properties and biological activities.

Physical Properties Analysis

X-ray crystallography is a common tool used to study the crystal structures of such compounds, revealing details like conformation and bond angles (Naveen et al., 2007). These physical properties are crucial in determining the stability and reactivity of the compound.

Chemical Properties Analysis

The chemical properties of these compounds, such as antimicrobial and antioxidant activities, are often evaluated through various biological assays. For example, some benzodioxane-2-carbonyl)piperazine derivatives show significant antimicrobial activity (Vinaya et al., 2009).

Scientific Research Applications

Cytochrome P450 Enzyme Metabolism

The study by Hvenegaard et al. (2012) focuses on the metabolism of a novel antidepressant, Lu AA21004, which is structurally related to the specified compound, emphasizing the role of cytochrome P450 enzymes in its oxidative metabolism. This research highlights the metabolic pathways involved and identifies the specific enzymes responsible for the metabolite formation, offering insights into the drug's pharmacokinetics and potential interactions with other pharmaceuticals (Hvenegaard et al., 2012).

Factor Xa Inhibitors

Jia et al. (2004) explored a class of compounds including N,N-dialkylated benzamidines and benzodioxane derivatives as potent factor Xa inhibitors. These substances exhibit significant anticoagulant activity, which is crucial for developing new treatments for thrombosis and other cardiovascular diseases. The study delves into the structural requirements for factor Xa inhibition, providing a foundation for the design of novel anticoagulants (Jia et al., 2004).

Antimicrobial and Antioxidant Activities

Mallesha and Mohana (2011) synthesized a series of benzodioxane-piperazine derivatives and evaluated their antimicrobial and antioxidant properties. This research demonstrates the potential of these compounds in treating infections and their capability as antioxidants, which could have implications for developing therapies against oxidative stress-related conditions (Mallesha & Mohana, 2011).

Serotonin Receptor Agonists

Sonda et al. (2004) investigated benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including modifications to the piperazine ring, were assessed for their prokinetic properties, highlighting their therapeutic potential in treating gastrointestinal motility disorders. This line of research contributes to the understanding of the structure-activity relationship in designing effective prokinetic agents (Sonda et al., 2004).

Anti-malarial Activity

Cunico et al. (2009) presented the crystal structures and anti-malarial activity of arylmethyl-piperazine derivatives. The study underscores the significance of molecular structure and intermolecular interactions in determining the compounds' activity against malaria, offering a pathway to novel anti-malarial drugs (Cunico et al., 2009).

Future Directions

properties

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S/c1-2-29(25,26)23-7-5-17(6-8-23)20(24)22-11-9-21(10-12-22)14-16-3-4-18-19(13-16)28-15-27-18/h3-4,13,17H,2,5-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAISMOLAQTGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

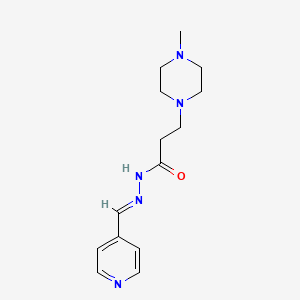

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

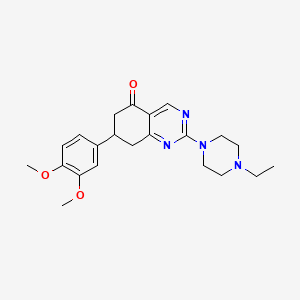

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

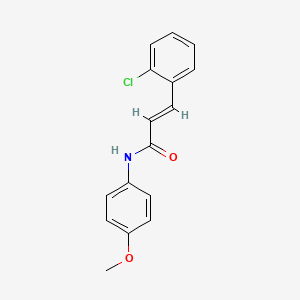

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)